molecular formula C17H21NO4S B2723959 N-benzyl-3,4-diethoxybenzenesulfonamide CAS No. 898656-05-8

N-benzyl-3,4-diethoxybenzenesulfonamide

Cat. No.: B2723959
CAS No.: 898656-05-8
M. Wt: 335.42
InChI Key: HLNKFQQMXRIAEU-UHFFFAOYSA-N
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Description

N-Benzyl-3,4-diethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and diethoxy substituents at the 3- and 4-positions of the benzene ring. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties.

Properties

IUPAC Name

N-benzyl-3,4-diethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-3-21-16-11-10-15(12-17(16)22-4-2)23(19,20)18-13-14-8-6-5-7-9-14/h5-12,18H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNKFQQMXRIAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-diethoxybenzenesulfonamide typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,4-diethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Recent studies have indicated that derivatives of N-benzyl-3,4-diethoxybenzenesulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this sulfonamide were tested against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) and showed remarkable inhibitory effects. The effective concentrations ranged from 1.52 to 6.31 μM, demonstrating a high selectivity for cancer cells over normal breast cells (MCF-10A) with selectivity ratios between 5.5 to 17.5 times .

2. Enzyme Inhibition

The compound has also shown promise as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX), which is implicated in tumor progression and metastasis. The IC50 values for CA IX inhibition were reported to be between 10.93 and 25.06 nM, indicating a strong affinity for this enzyme compared to CA II, which had higher IC50 values ranging from 1.55 to 3.92 μM . This selectivity suggests potential applications in targeting tumors with minimal effects on normal tissues.

3. Antibacterial and Anti-biofilm Activities

In addition to its anticancer properties, this compound derivatives have been evaluated for their antibacterial efficacy. Compounds such as those denoted as 4e , 4g , and 4h exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with anti-biofilm activities reaching up to 80% at specific concentrations . This suggests potential therapeutic applications in treating bacterial infections.

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of sulfonamide derivatives, researchers synthesized various compounds based on this compound and tested their effects on MDA-MB-231 cells. The results indicated that certain analogues induced apoptosis significantly more than controls, with an increase in annexin V-FITC-positive apoptotic cells by over 22-fold compared to untreated cells .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of this compound on CA IX using molecular docking studies alongside enzyme assays. The results demonstrated favorable binding interactions with CA IX, supporting the hypothesis that these compounds could serve as effective therapeutic agents against tumors expressing this enzyme .

Mechanism of Action

The mechanism of action of N-benzyl-3,4-diethoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight* Notable Properties
N-Benzyl-3,4-diethoxybenzenesulfonamide Benzenesulfonamide -N-Benzyl, 3,4-diethoxy ~349.4 g/mol High lipophilicity; sulfonamide reactivity
N-Benzyl-3,4-dimethoxyamphetamine Amphetamine -N-Benzyl, 3,4-dimethoxy ~285.3 g/mol Psychoactive; serotonin receptor modulation
3,4-Methylenedioxy-N-benzylcathinone Cathinone -N-Benzyl, 3,4-methylenedioxy ~275.3 g/mol Stimulant; dopamine/norepinephrine reuptake inhibition
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide Benzenesulfonamide -4-Methyl, phenethyl-3,4-dimethoxy ~375.5 g/mol Sulfonamide backbone; potential enzyme inhibition

*Molecular weights estimated based on formula.

Key Observations:

Core Structure: The target compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide share a sulfonamide backbone, which is absent in the amphetamine and cathinone analogs. Amphetamine and cathinone derivatives () feature nitrogen-containing scaffolds that interact with monoamine transporters, explaining their psychoactive profiles .

Substituent Effects: Diethoxy vs. Methoxy/Methylenedioxy: The diethoxy groups in the target compound increase steric bulk and lipophilicity compared to methoxy or methylenedioxy groups. This may enhance metabolic stability but reduce aqueous solubility . Benzyl vs.

Biological Activity

N-benzyl-3,4-diethoxybenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a benzyl group and two ethoxy groups at the 3 and 4 positions, along with a sulfonamide functional group. This unique structure contributes to its biological properties.

1. Anticonvulsant Activity

Studies have indicated that derivatives of N-benzyl compounds exhibit anticonvulsant properties. For instance, related compounds have shown significant activity in the maximal electroshock (MES) seizure test in mice, with ED50 values comparable to established anticonvulsants like phenobarbital . The mechanism appears to involve modulation of neurotransmitter systems that are crucial for seizure control.

2. Inhibition of Enzymatic Activity

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : Compounds structurally similar to N-benzyl derivatives have demonstrated significant inhibition of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine . Inhibition of these enzymes can lead to increased levels of these neurotransmitters, potentially aiding in the treatment of depression and neurodegenerative disorders.
  • Cholinesterases : The compound's structural analogs have also shown inhibitory activity against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment by enhancing cholinergic signaling .

3. Neuroactive Properties

Research utilizing zebrafish models has suggested that N-benzyl derivatives can influence behavioral outcomes indicative of anxiolytic effects. These studies highlight the potential for such compounds in psychopharmacology, particularly in treating anxiety disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Key findings from SAR studies include:

  • The presence of electron-donating or withdrawing groups on the benzene ring affects enzyme inhibition potency.
  • The length and nature of alkoxy substituents play a role in modulating lipophilicity and bioavailability.

Table 1: Summary of SAR Findings

CompoundSubstituentMAO-A Inhibition (%)MAO-B Inhibition (%)BChE Inhibition (%)
2bo-F527149
2tm-OCH₃556055
2jp-Br715034

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of N-benzyl derivatives:

  • Neurochemical Effects : A study involving chronic administration of N-benzyl derivatives in zebrafish demonstrated alterations in norepinephrine, dopamine, and serotonin levels, suggesting a complex interaction with central nervous system pathways .
  • Antinociceptive Activity : Recent research has highlighted the analgesic properties associated with certain N-benzyl compounds through their action on opioid receptors, indicating potential applications in pain management .

Q & A

Q. What are the established synthetic routes for N-benzyl-3,4-diethoxybenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves sulfonylation of a benzylamine derivative with a substituted benzenesulfonyl chloride. Key steps include:

  • Substituent Protection: The 3,4-diethoxy groups on the benzene ring may require protection (e.g., using acetyl or tert-butyl groups) to prevent side reactions during sulfonylation .
  • Reaction Solvent and Temperature: Polar aprotic solvents like DMF or dichloromethane, coupled with mild bases (e.g., pyridine or NaHCO₃), are commonly employed at 0–25°C to control exothermic reactions .
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can isolate the product. Yield optimization often hinges on stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) and inert atmospheres to minimize hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substituent positions. For example, the benzyl group’s methylene protons appear as a singlet near δ 4.5 ppm, while diethoxy groups show distinct quartets (δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.1 ppm for CH₂) .
  • High-Resolution Mass Spectrometry (HRMS): Resolves molecular ion peaks (e.g., [M+H]⁺ at m/z 394.1432 for C₁₉H₂₄NO₅S) and detects impurities .
  • X-Ray Crystallography: Used to resolve ambiguities in stereochemistry or crystal packing effects, particularly if NMR signals overlap due to rotational restrictions in the sulfonamide group .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, and address contradictions in inhibitory potency across studies?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorometric or colorimetric assays (e.g., lipoxygenase inhibition via UV-Vis at 234 nm) with positive controls (e.g., nordihydroguaiaretic acid). IC₅₀ values should be calculated from triplicate runs to assess reproducibility .
  • Antimicrobial Testing: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Contradictions may arise from differences in bacterial strain virulence or compound solubility; use DMSO as a co-solvent (≤1% v/v) to ensure homogeneity .
  • Data Reconciliation: Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) and assess purity via HPLC (>95%) to rule out impurity-driven artifacts .

Q. What computational strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide moiety and enzyme active sites (e.g., cyclooxygenase-2). Focus on hydrogen bonding with conserved residues (e.g., Arg120, Tyr355) and hydrophobic contacts with the diethoxybenzene ring .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints over time .
  • Free Energy Calculations: Apply MM-PBSA/GBSA methods to estimate binding free energy, prioritizing substituent modifications that enhance ΔG values .

Q. How can structural modifications of this compound improve its pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

  • Bioisosteric Replacement: Replace the benzyl group with a pyridinylmethyl group to enhance water solubility while maintaining π-π stacking interactions .
  • Prodrug Design: Introduce ester prodrug moieties (e.g., acetyloxy methyl) at the sulfonamide nitrogen to improve membrane permeability, with enzymatic cleavage studies in simulated gastric fluid .
  • Metabolic Stability: Use hepatic microsome assays (human/rat) to identify metabolic soft spots. Fluorination at the 4-position of the benzene ring can block cytochrome P450-mediated oxidation .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible research outcomes?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation in real time .
  • Quality-by-Design (QbD): Use factorial design experiments to identify critical process parameters (e.g., reaction time, catalyst loading) and establish a design space for robust synthesis .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of ethoxy groups) and adjust storage conditions (desiccated, -20°C) .

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